1,1-Dichloro-1,2-dihydronaphthalene
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Overview
Description
1,1-Dichloro-1,2-dihydronaphthalene is an organic compound with the molecular formula C10H8Cl2 It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and a partially hydrogenated naphthalene ring
Preparation Methods
1,1-Dichloro-1,2-dihydronaphthalene can be synthesized through the photochemical chlorination of naphthalene. This process involves the reaction of naphthalene with equimolar amounts of chlorine in carbon disulphide at low temperatures . The reaction conditions are crucial to ensure the selective formation of the desired dichlorinated product. Industrial production methods may involve similar chlorination processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1,1-Dichloro-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can convert it into less chlorinated or fully hydrogenated naphthalene derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various chlorinated and hydrogenated naphthalene derivatives.
Scientific Research Applications
1,1-Dichloro-1,2-dihydronaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1,2-dihydronaphthalene involves its interaction with various molecular targets and pathways. The chlorine atoms and the partially hydrogenated naphthalene ring play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1,1-Dichloro-1,2-dihydronaphthalene can be compared with other similar compounds, such as:
1,2-Dichloronaphthalene: Differing in the position of chlorine atoms.
1,4-Dichloronaphthalene: Another isomer with chlorine atoms at different positions.
1,2-Dihydronaphthalene: Lacks chlorine atoms but shares the partially hydrogenated naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Properties
CAS No. |
114600-80-5 |
---|---|
Molecular Formula |
C10H8Cl2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
1,1-dichloro-2H-naphthalene |
InChI |
InChI=1S/C10H8Cl2/c11-10(12)7-3-5-8-4-1-2-6-9(8)10/h1-6H,7H2 |
InChI Key |
GJKIRZMMCLLZOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C2C1(Cl)Cl |
Origin of Product |
United States |
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